4-Methoxyphenyl 2-formylbenzenesulfonate
Description
Structure
3D Structure
Properties
CAS No. |
106939-89-3 |
|---|---|
Molecular Formula |
C14H12O5S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C14H12O5S/c1-18-12-6-8-13(9-7-12)19-20(16,17)14-5-3-2-4-11(14)10-15/h2-10H,1H3 |
InChI Key |
JKBWJPHTQYBVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Mechanistic Investigations of 4 Methoxyphenyl 2 Formylbenzenesulfonate Transformations
Reaction Mechanisms Involving the Sulfonate Ester Moiety
The sulfonate ester group is a key reactive site in 4-methoxyphenyl (B3050149) 2-formylbenzenesulfonate, participating in a variety of transformations. The nature of these reactions is significantly influenced by the presence of the ortho-carbonyl group.
Nucleophilic Substitution at Sulfonyl Sulfur
Nucleophilic substitution at the sulfonyl sulfur atom is a characteristic reaction of sulfonate esters. These reactions can proceed through different mechanistic pathways, primarily categorized as either stepwise (addition-elimination) or concerted. acs.orgnih.gov In a stepwise mechanism, the nucleophile first adds to the sulfur atom to form a transient pentacoordinate intermediate, which then expels the leaving group. In a concerted mechanism, the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. acs.orgnih.gov
The preferred mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. For many aryl sulfonate esters, the reaction with nucleophiles can be competitive, involving both S-O and C-O bond cleavage. However, substitution at the sulfonyl sulfur (S-O bond cleavage) is often the major pathway.
Intramolecular Nucleophilic Catalysis by the Ortho-Carbonyl Group
A key feature of 4-methoxyphenyl 2-formylbenzenesulfonate is the ortho-formyl group, which can act as an intramolecular nucleophilic catalyst. This has been demonstrated in the methanolysis of this compound in the presence of anhydrous potassium carbonate, which yields the dimethyl acetal (B89532) of 2-formylbenzenesulfonic acid. Under the same conditions, the para-isomer, 4-methoxyphenyl 4-formylbenzenesulfonate, remains unreactive. This stark difference in reactivity provides strong evidence for the catalytic involvement of the neighboring aldehyde group in the ortho-isomer. The carbonyl oxygen can attack the sulfonyl sulfur, facilitating the departure of the 4-methoxyphenoxide leaving group.
Neighboring Group Participation in Sulfonate Ester Reactivity
The intramolecular catalysis by the ortho-carbonyl group is a classic example of neighboring group participation (NGP). NGP is the interaction of a reaction center with a lone pair of electrons in an atom or the electrons in a sigma or pi bond within the same molecule. nih.gov This participation often leads to an enhanced reaction rate and can influence the stereochemistry of the product. In the case of this compound, the ortho-formyl group participates in the nucleophilic substitution at the sulfonyl sulfur, accelerating the reaction compared to its para-isomer where such participation is not possible.
Alkaline Hydrolysis of Sulfonate Esters: Stepwise vs. Concerted Mechanisms
The alkaline hydrolysis of sulfonate esters has been a subject of considerable mechanistic debate, with evidence supporting both stepwise and concerted pathways. acs.orgnih.gov A stepwise mechanism would involve the formation of a pentacoordinate intermediate, while a concerted mechanism would proceed through a single transition state. acs.orgnih.gov
The mechanism can be influenced by the nature of the leaving group. For sulfonate esters with poor leaving groups, a stepwise mechanism with the formation of an intermediate may be favored. Conversely, for esters with good leaving groups, a concerted mechanism is often proposed. acs.orgnih.gov A study on the alkaline hydrolysis of a series of aryl benzenesulfonates showed a nonlinear Brønsted plot, which was interpreted as a change in mechanism from stepwise to concerted as the leaving group ability increased. acs.orgnih.gov
While specific studies on the alkaline hydrolysis of this compound are not extensively available, the general principles suggest that the 4-methoxyphenoxide leaving group's characteristics would play a crucial role in determining the operative mechanism.
Table 1: Plausible Mechanisms for Alkaline Hydrolysis of Aryl Sulfonates
| Mechanism | Description | Influencing Factors |
| Stepwise (Addition-Elimination) | Formation of a pentacoordinate intermediate followed by leaving group expulsion. | Favored with poorer leaving groups. |
| Concerted | Simultaneous bond formation with the nucleophile and bond cleavage of the leaving group. | Favored with good leaving groups. |
Reactivity of the Formyl Group
The aldehyde functionality in this compound presents another site for chemical transformations, primarily through oxidation and reduction reactions.
Oxidation and Reduction Pathways of the Aldehyde Functionality
The formyl group (-CHO) is readily susceptible to both oxidation and reduction.
Oxidation: Aldehydes can be oxidized to the corresponding carboxylic acids. A variety of oxidizing agents can accomplish this transformation. For instance, Oxone (potassium peroxymonosulfate) is an effective and environmentally benign oxidant for converting aldehydes to carboxylic acids. organic-chemistry.org The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF). organic-chemistry.org
Reduction: The formyl group can be reduced to a primary alcohol (-CH₂OH). Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acs.org Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce the sulfonate ester group. acs.org
Table 2: Potential Reagents for the Transformation of the Formyl Group
| Transformation | Product Functional Group | Potential Reagents |
| Oxidation | Carboxylic Acid (-COOH) | Oxone, Potassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄) |
| Reduction | Primary Alcohol (-CH₂OH) | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) |
Imine Formation
The reaction of an aldehyde with a primary amine to form an imine is a well-established, reversible reaction that typically proceeds through a carbinolamine intermediate. youtube.commasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. operachem.comanalis.com.myresearchgate.net
Anticipated Reaction Scheme:
While no specific studies on this compound are available, research on the related 2-formylbenzenesulfonic acid sodium salt indicates its utility as a precursor in the synthesis of N-benzyl derivatives through reactions with chitosan (B1678972) in the presence of a reducing agent. sigmaaldrich.com This suggests the aldehyde group is reactive towards amine nucleophiles.
Hypothetical Data on Imine Formation:
Based on general procedures for imine synthesis, one could anticipate the reaction of this compound with various primary amines under standard conditions (e.g., in a suitable solvent with or without an acid catalyst). The progress and yield of such hypothetical reactions would likely depend on the nucleophilicity of the amine and the reaction conditions employed to drive the equilibrium towards the imine product, such as the removal of water.
Table 1: Hypothetical Imine Formation with this compound
| Amine Nucleophile | Anticipated Product | Potential Catalyst | Expected Observations |
| Aniline (B41778) | N-(2-((4-methoxyphenoxy)sulfonyl)benzylidene)aniline | Acetic Acid | Formation of a colored precipitate, confirmation by NMR and MS |
| Benzylamine | N-(2-((4-methoxyphenoxy)sulfonyl)benzylidene)benzylamine | None (reflux) | Reaction progress monitored by TLC, product isolation via chromatography |
| Ethylamine | N-(2-((4-methoxyphenoxy)sulfonyl)benzylidene)ethanamine | Molecular Sieves | Formation of a volatile imine, characterization in solution |
This table is illustrative and based on general chemical principles, not on experimental data for the title compound.
Carbon-Carbon Bond Forming Reactions
The aldehyde and the aryl sulfonate moieties in this compound present two distinct handles for engaging in carbon-carbon bond-forming reactions.
Olefination Reactions with Sulfonyl Esters
Olefination reactions provide a powerful means to convert carbonyl compounds into alkenes. While there are no specific reports on the olefination of this compound, the reactivity of aldehydes in such transformations is extensive. Given the presence of the sulfonyl ester, it is important to consider reaction conditions that would selectively target the aldehyde.
Cross-Coupling Reactions Utilizing Aryl Esters as Electrophiles
The aryl sulfonate group of this compound can potentially act as a leaving group in transition metal-catalyzed cross-coupling reactions. Aryl sulfonates are known to be effective electrophiles in various coupling reactions, providing an alternative to the more common aryl halides. nih.gov
Anticipated Reaction Scheme:
The success of such a coupling would depend on the ability of the catalyst to undergo oxidative addition into the C-O bond of the sulfonate ester in the presence of the formyl group. The formyl group itself could potentially interfere by coordinating to the metal center or undergoing side reactions. Iron-catalyzed cross-coupling reactions have been reported for aryl chlorobenzenesulfonates with Grignard reagents, demonstrating the feasibility of using sulfonate-containing arenes as electrophiles. nih.gov
Hypothetical Data on Cross-Coupling Reactions:
A hypothetical investigation could explore the coupling of this compound with various organometallic reagents under different catalytic systems.
Table 2: Hypothetical Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst System | Anticipated Product | Potential Challenges |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ (Suzuki) | 2-Formyl-4'-methoxybiphenyl | Aldehyde reduction or catalyst inhibition |
| Phenylmagnesium bromide | Ni(dppe)Cl₂ (Kumada) | 2-Formyl-4'-methoxybiphenyl | Grignard reagent addition to the aldehyde |
| Terminal alkyne | PdCl₂(PPh₃)₂ / CuI (Sonogashira) | 2-Formyl-((phenylethynyl)benzenesulfonate) | Reaction at the C-O bond vs. C-H activation |
This table is illustrative and based on established cross-coupling methodologies, not on experimental data for the title compound.
Applications and Advanced Functionalization of 4 Methoxyphenyl 2 Formylbenzenesulfonate in Organic Synthesis
Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules
4-Methoxyphenyl (B3050149) 2-formylbenzenesulfonate serves as a pivotal intermediate in the synthesis of elaborate organic molecules due to its dual reactivity. The formyl (aldehyde) group and the benzenesulfonate (B1194179) moiety provide orthogonal handles for sequential or one-pot reactions, facilitating the assembly of complex scaffolds from simpler precursors.
The true utility of this intermediate is realized in its capacity to participate in multi-step synthetic sequences. For instance, the aldehyde can be transformed into a variety of functional groups, which can then direct or participate in subsequent cyclization or coupling reactions. This step-wise approach allows for the controlled and predictable construction of intricate molecular architectures that are often challenging to access through other synthetic routes. The ability to build upon its core structure makes it a cornerstone for the divergent synthesis of compound libraries, where a common intermediate is used to generate a wide array of structurally related molecules for applications in medicinal chemistry and materials science. nih.gov
Precursor for the Development of Advanced Ligands and Organometallic Complexes (e.g., Imino-Methyl Benzenesulfonate-Ligated Palladium Complexes)
A significant application of 4-Methoxyphenyl 2-formylbenzenesulfonate lies in its role as a precursor for sophisticated ligands used in organometallic chemistry. The formyl group is readily condensed with primary amines to form imines, leading to the creation of bidentate imino-methyl benzenesulfonate ligands. nih.govacs.org These ligands, which feature a strong σ-donating imine and a weakly coordinating sulfonate group on a rigid aromatic backbone, are instrumental in stabilizing transition metal centers. nih.gov
Specifically, the reaction of the sodium salt of 2-formylbenzenesulfonate (a closely related precursor) with various anilines, including 4-methoxyaniline, yields a library of imine-based ligands. acs.orgnih.gov These ligands can then be complexed with palladium precursors to generate neutral alkyl-palladium(II) complexes. For example, a complex of the type [L2PdMe(Lu)] (where L2 is the imino-methyl benzenesulfonate ligand and Lu is 2,6-lutidine) has been successfully synthesized and characterized. nih.govnih.gov The formation of these palladium complexes is confirmed through various spectroscopic methods, including NMR, which shows characteristic shifts for the imine proton and carbon, indicating coordination to the palladium center. acs.org
These imino-methyl benzenesulfonate-ligated palladium complexes have demonstrated utility as catalysts, for instance, in the polymerization of ethylene. nih.govacs.org The modular nature of the ligand synthesis, allowing for the introduction of different electronic and steric properties via the aniline (B41778) component, enables the fine-tuning of the resulting metal complex's catalytic activity. nih.gov
Utilization in the Synthesis of Diverse Heterocyclic Compounds (e.g., 2-Amino-4H-pyran Derivatives)
The electrophilic nature of the aldehyde in this compound makes it a key reactant in multicomponent reactions for the synthesis of various heterocyclic frameworks. One prominent example is its use in the construction of 2-amino-4H-pyran derivatives. researchgate.netresearchgate.net These compounds are of significant interest due to their wide range of biological activities. nih.gov
The synthesis of 2-amino-4H-pyrans typically involves a one-pot, three-component reaction between an aldehyde (like the formyl group in the title compound), an active methylene (B1212753) compound (such as malononitrile), and a β-dicarbonyl compound. nih.gov The reaction proceeds through a probable mechanism involving an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dicarbonyl compound and subsequent intramolecular cyclization to yield the final 4H-pyran ring system. nih.gov This efficient and atom-economical approach provides access to highly functionalized pyran structures. organic-chemistry.org The versatility of this reaction allows for the generation of a library of pyran derivatives by varying the reaction partners. researchgate.net
| Component Type | Example Reactant | Role in Reaction |
|---|---|---|
| Aldehyde | This compound | Electrophilic component, provides C4 and substituent |
| Active Methylene Compound | Malononitrile | Provides C3 and the amino/cyano groups |
| β-Dicarbonyl Compound | Dimedone | Forms the remainder of the pyran ring (Michael donor) |
Derivatization Strategies for Chemical Diversification
The presence of two distinct functional groups in this compound opens up numerous avenues for chemical derivatization, allowing for the creation of diverse molecular libraries based on a common scaffold.
Transformation into Sulfonamides and Other Sulfonyl-Containing Scaffolds
The benzenesulfonate ester can be readily converted into a more reactive sulfonyl chloride. This transformation is a gateway to a vast array of sulfonyl-containing compounds. The resulting sulfonyl chloride can react with primary or secondary amines to furnish the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents.
Furthermore, the sulfonyl group can be implicated in other transformations. For instance, related sulfonylbenzoic acids have been used to synthesize N-acyl-α-amino acid derivatives, which can then be cyclized to form oxazolones. mdpi.com This highlights the potential to build complex heterocyclic systems originating from the sulfonyl moiety.
Introduction of Diverse Functional Groups via Formyl Reactivity
The aldehyde (formyl) group is one of the most versatile functional groups in organic synthesis, and its presence in this compound provides a rich platform for chemical diversification. nih.gov A wide range of classical and modern organic reactions can be employed to modify this group:
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
Wittig Reaction: Conversion of the aldehyde to an alkene with a variety of substituents.
Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.
Condensation Reactions: As seen in the synthesis of pyrans and imines, the aldehyde can condense with a variety of nucleophiles to form new C=C or C=N bonds. nih.govnih.gov
These transformations allow for the introduction of a wide array of functional groups and structural motifs, significantly expanding the chemical space accessible from this single intermediate.
Synthesis of Novel Benzenesulfonate Derivatives with Engineered Architectures
By combining the reactivity of both the formyl and sulfonate groups, novel benzenesulfonate derivatives with precisely engineered architectures can be synthesized. For example, the formyl group can be used to build a complex side chain, which could then participate in an intramolecular reaction with the benzenesulfonate group or a derivative thereof.
Future Research Directions and Emerging Paradigms in the Study of 4 Methoxyphenyl 2 Formylbenzenesulfonate
Development of Highly Selective and Efficient Catalytic Systems for Transformations
A primary focus of future research will be the design of sophisticated catalytic systems for the transformation of 4-Methoxyphenyl (B3050149) 2-formylbenzenesulfonate. The goal is to create catalysts that offer exceptional efficiency and selectivity, thereby minimizing the formation of unwanted by-products and waste.
A particularly promising avenue is the application of bifunctional catalysts that possess both acidic and basic sites. For example, a hafnium-based polymeric nanocatalyst has demonstrated remarkable efficacy in the conversion of the related compound 4'-methoxypropiophenone (B29531) to anethole. nih.gov Such a catalyst could be adapted for transformations involving 4-Methoxyphenyl 2-formylbenzenesulfonate, potentially enabling multi-step cascade reactions to occur in a single reaction vessel. nih.gov The collaborative action of Lewis and Brønsted acid sites within these catalysts can activate the carbonyl group and facilitate subsequent chemical changes. nih.gov
Additionally, investigations into ruthenium-based catalysts, such as [Ru(η5-indenyl)(PPh3)2Cl], have highlighted their robustness and versatility in a range of chemical transformations, including hydrogen transfer reactions. nih.gov The discovery of the unique reactivity of such catalysts, sometimes identified from what were initially thought to be decomposition by-products, underscores the potential for designing novel and effective catalytic systems. nih.gov Future work in this area will likely involve the systematic screening of various metal-ligand combinations to fine-tune catalytic activity and selectivity for specific reactions of this compound.
Table 1: Potential Catalytic Systems for this compound Transformations
| Catalyst Type | Potential Transformation | Key Advantages |
|---|---|---|
| Bifunctional Hf-based Nanocatalyst | Cascade Reduction-Dehydration | High yield and selectivity, recyclability. nih.gov |
| Ruthenium-Indenyl Complex | Hydrogen Transfer Reactions | High stability and reactivity. nih.gov |
| Iron-based Catalysts with Urea Ligands | Cross-Coupling Reactions | Environmentally benign, utilizes sustainable metals. researchgate.net |
Exploration of Novel Reactivity Modes and Mechanistic Pathways
A thorough understanding of the fundamental reactivity of this compound is essential for the development of new synthetic applications. Future research will explore its chemical behavior under diverse reaction conditions to uncover previously unknown modes of reactivity.
One intriguing area of investigation is the concept of "umpolung," or the reversal of polarity, of the imino group, a strategy that has been successfully applied to related α-imino esters. researchgate.net This approach facilitates nucleophilic attack at the nitrogen atom, creating new possibilities for the formation of nitrogen-carbon bonds. researchgate.net Probing the potential for umpolung reactions with derivatives of this compound could lead to the synthesis of novel heterocyclic structures and other valuable molecules.
Detailed mechanistic studies will also be critical in elucidating the pathways of its reactions. For instance, in the solvolysis of analogous arenesulfonyl halides, in-depth kinetic analyses have been instrumental in distinguishing between SN1 and SN2 reaction mechanisms. beilstein-journals.org Similar investigations on this compound, employing tools such as the extended Grunwald-Winstein equation, will provide a more profound understanding of its reactivity and enable greater control over reaction outcomes. beilstein-journals.org
Advanced Spectroscopic and Analytical Techniques for In-Depth Mechanistic Elucidation
To achieve a comprehensive understanding of the reaction mechanisms involving this compound, the use of advanced spectroscopic and analytical techniques will be crucial.
The in situ monitoring of reactions with techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can offer real-time insights into the formation of intermediates and final products. nih.govresearchgate.net This information is vital for validating proposed mechanistic pathways and for fine-tuning reaction conditions. For example, the synthesis of methyl ester sulfonate was successfully tracked using FTIR and 1H NMR to confirm the structure of the resulting product. nih.govresearchgate.net
High-resolution mass spectrometry (HR-MS) will also be instrumental in the identification and characterization of new compounds derived from this compound. researchgate.net The structural confirmation of novel benzenesulfonate-derived Schiff-Mannich bases, for instance, was accomplished through the combined application of IR, 1H NMR, and 13C NMR spectroscopy. researchgate.net
Table 2: Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Gained | Application Example |
|---|---|---|
| In situ FTIR/NMR | Real-time monitoring of intermediates and products | Optimizing reaction conditions for sulfonate synthesis. nih.govresearchgate.net |
| HR-MS | Precise mass determination and structural elucidation | Characterization of novel benzenesulfonate (B1194179) derivatives. researchgate.net |
| X-Ray Crystallography | 3D molecular structure of solid-state compounds | Confirmation of stereochemistry and conformation. |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The fusion of machine learning (ML) and artificial intelligence (AI) is poised to transform the study of chemical reactions, and this compound will undoubtedly be a part of this revolution. chemcopilot.com These technologies have the potential to significantly accelerate the discovery of novel reactions and optimize existing processes with unparalleled efficiency.
Machine learning models can be trained on large datasets of known chemical reactions to predict the outcomes of new transformations, including product yields and the formation of potential side products. chemrxiv.orgchemai.io For example, Bayesian optimization algorithms have been effectively employed to optimize the conditions for ultra-fast reactions in flow chemistry, leading to enhanced yields and a reduction in impurities. rsc.orgresearchgate.net This methodology can be applied to the synthesis and transformations of this compound to rapidly identify the most suitable catalysts, solvents, and reaction temperatures. beilstein-journals.orgnih.gov
Furthermore, AI can aid in the interpretation of complex reaction data and even propose novel reaction pathways. chemrxiv.org By analyzing vast amounts of information, AI can uncover patterns and correlations that might not be readily apparent to human researchers, thereby guiding the design of new experiments and quickening the pace of scientific discovery. chemcopilot.comchemai.io
Table 3: Machine Learning in Reaction Optimization
| ML Model/Algorithm | Application | Predicted Outcome |
|---|---|---|
| Bayesian Optimization | Optimization of reaction conditions (e.g., temperature, concentration) | Maximized yield, minimized by-products. rsc.orgresearchgate.net |
| Artificial Neural Networks (ANN) | Prediction of reaction yields | Quantitative prediction of product formation. nih.govresearchgate.netacs.org |
| Adaptive Neuro-Fuzzy Inference System (ANFIS) | Modeling and prediction of process yields | High accuracy in predicting product yields under various conditions. nih.govresearchgate.netacs.org |
Design of Sustainable Synthetic Routes with Reduced Environmental Footprint
A significant thrust of future research will be the creation of green and sustainable methods for the synthesis of this compound and its derivatives. This endeavor aligns with the overarching principles of green chemistry, which advocate for waste reduction, the use of renewable resources, and the minimization of environmental harm. csic.es
One promising strategy involves the use of environmentally benign solvents and catalysts. For instance, a patented process for synthesizing the related compound, benzene (B151609) sulfonic acid alkynes propyl ester, employs water as the reaction medium and an inorganic base as an acid scavenger, yielding a high-purity product with a minimal environmental footprint. google.com Similar green approaches could be developed for the synthesis of this compound.
The application of biocatalysts, such as lipases, also presents a compelling path toward sustainable synthesis. csic.es Enzymes can catalyze reactions under mild conditions with high selectivity, thereby reducing the reliance on harsh chemical reagents and elevated temperatures. google.com Research on the enzymatic synthesis of esters from waste oils has showcased the potential for producing valuable chemicals from renewable feedstocks. csic.es Investigating the use of engineered microorganisms, such as Yarrowia lipolytica, for the biosynthesis of related esters could also pave the way for sustainable industrial production routes. rsc.org
Q & A
Q. What are effective synthetic routes for 4-methoxyphenyl 2-formylbenzenesulfonate?
The synthesis typically involves reacting 2-formylbenzenesulfonyl chloride with 4-methoxyphenol under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key parameters include maintaining anhydrous conditions and optimizing reaction time (6–12 hours) and temperature (0–5°C to room temperature). For example, analogous sulfonate esters, such as 4-allyl-2-methoxyphenyl sulfonates, were synthesized via similar sulfonylation protocols . Purity can be enhanced by recrystallization from ethanol or dichloromethane/hexane mixtures.
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- NMR Spectroscopy : 1H NMR identifies the methoxy group (δ ~3.8 ppm) and formyl proton (δ ~10.1 ppm). 13C NMR confirms sulfonate ester carbonyl (δ ~165 ppm) and formyl carbon (δ ~190 ppm).
- IR Spectroscopy : Stretching vibrations for sulfonate (S=O, ~1360–1180 cm⁻¹) and formyl (C=O, ~1700 cm⁻¹) groups are critical.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₂O₅S). PubChem data for structurally related sulfonamides validates these methodologies .
Q. How is the compound’s purity assessed and optimized?
Purity is determined via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent). Melting point analysis (e.g., mp 58–63°C for 4-methoxybenzophenone derivatives ) provides additional validation. Impurities, such as unreacted phenol, are removed via column chromatography (silica gel, 60–120 mesh).
Advanced Research Questions
Q. How can contradictions in crystallographic torsion angles be resolved?
Q. What experimental designs are critical for studying hydrolysis kinetics?
Hydrolysis stability under varying pH (1–13) can be assessed via:
- UV-Vis Spectroscopy : Monitor absorbance changes at λₘₐₓ for the sulfonate group.
- LC-MS : Quantify degradation products (e.g., 2-formylbenzenesulfonic acid and 4-methoxyphenol).
- Buffer Solutions : Use phosphate (pH 2–7) and carbonate (pH 8–13) buffers. Studies on analogous benzoate esters (e.g., 4-methoxyphenyl 4-methoxybenzoate) highlight pH-dependent ester bond cleavage .
Q. How do substituents influence sulfonate ester reactivity in cross-coupling reactions?
The electron-withdrawing formyl group enhances electrophilicity at the sulfonate center, facilitating nucleophilic substitution. Methodological considerations include:
- Screening nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).
- Monitoring reaction progress via 19F NMR (if fluorinated analogs are used, as in 2-fluoro-6-methoxybenzenesulfonamide systems ).
- Computational modeling (e.g., Hammett σ constants) to predict substituent effects on reaction rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
